Cas no 2229484-45-9 (3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene)

3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene
- 2229484-45-9
- [3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene
- EN300-1877436
-
- インチ: 1S/C12H15Cl/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3
- InChIKey: OSZVNDQFPQNOMX-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C(C)(C)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 194.0862282g/mol
- どういたいしつりょう: 194.0862282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877436-10.0g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1877436-0.25g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1877436-1g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 1g |
$1029.0 | 2023-09-18 | ||
Enamine | EN300-1877436-1.0g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1877436-2.5g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1877436-0.1g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1877436-5g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 5g |
$2981.0 | 2023-09-18 | ||
Enamine | EN300-1877436-0.5g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1877436-0.05g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1877436-5.0g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 5g |
$2981.0 | 2023-06-03 |
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzeneに関する追加情報
Introduction to 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene (CAS No. 2229484-45-9)
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene, identified by its Chemical Abstracts Service (CAS) number 2229484-45-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzene ring substituted with a chloromethyl group and an allyl moiety, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development. The presence of both electron-withdrawing and electron-donating groups on the aromatic core makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of bioactive compounds.
The structural uniqueness of 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene lies in its dual functionality, which allows for diverse chemical transformations. The chloromethyl group (–CH₂Cl) is a well-known nucleophilic center, enabling reactions such as nucleophilic substitution, which can be exploited to introduce various substituents onto the benzene ring or other parts of the molecule. Concurrently, the allyl group (–CH=CH₂), derived from the butenyl moiety, participates in reactions like cross-coupling and addition reactions, providing further synthetic pathways. This combination of functionalities makes it an attractive candidate for medicinal chemists seeking building blocks for novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The benzene ring itself is a common scaffold in many pharmaceuticals, and modifications at specific positions can significantly alter biological activity. For instance, derivatives of benzene with allylic or chloromethyl substituents have been investigated for their roles as intermediates in antiviral, anticancer, and anti-inflammatory drug candidates. The compound 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene could serve as a precursor for synthesizing molecules that interact with biological targets such as enzymes or receptors.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, particularly palladium-catalyzed processes like Suzuki-Miyaura and Heck couplings. These reactions are pivotal in modern drug discovery, allowing for the efficient construction of biaryl structures, which are prevalent in many approved drugs. The allyl group in 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene can be coupled with aryl halides or boronic acids to form new aromatic systems, expanding the molecular diversity available to synthetic chemists. Additionally, the chloromethyl group can undergo nucleophilic addition to form alcohols or amines, further facilitating the diversification of the molecular structure.
Recent studies have highlighted the importance of allylic compounds in medicinal chemistry due to their ability to participate in diverse chemical transformations while maintaining good metabolic stability. The allyl group is particularly interesting because it can be selectively modified without affecting other parts of the molecule, making it a valuable handle for late-stage functionalization. This property has been leveraged in the development of strategies for parallel synthesis, where multiple analogs can be generated from a common intermediate. Such approaches are highly efficient in drug discovery pipelines, allowing researchers to rapidly explore large chemical spaces.
The chloromethyl moiety also plays a crucial role in modulating biological activity. Chloromethylation reactions are commonly used to introduce labile methylene groups into molecules, which can then be further functionalized to produce more complex structures. For example, chloromethylation followed by reduction can yield primary alcohols, while reaction with amines yields amides. These transformations are essential tools in medicinal chemistry for modifying both potency and selectivity of drug candidates. The combination of these two reactive sites in 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene provides a rich palette of synthetic possibilities.
In terms of application potential, this compound could be particularly useful in the synthesis of ligands for enzyme inhibition or receptor binding studies. The aromatic core combined with the allylic and chloromethyl groups allows for fine-tuning of electronic properties through substitution at other positions on the benzene ring. This flexibility is critical for designing molecules that interact tightly with biological targets while minimizing off-target effects. Researchers may exploit these features to develop inhibitors or modulators for enzymes involved in metabolic pathways or signal transduction cascades.
The synthesis of 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene itself presents an interesting challenge due to its structural complexity. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as transition-metal catalysis and organometallic chemistry have greatly enhanced the ability to form carbon-carbon bonds selectively and under mild conditions. These advances have enabled chemists to access previously inaccessible molecular architectures more readily than ever before.
From a broader perspective, compounds like 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene exemplify the importance of versatile intermediates in driving innovation in pharmaceutical research. By providing multiple points of modification and reaction compatibility, they serve as essential tools for building libraries of compounds that can be screened for biological activity. The integration of computational methods into drug discovery has further accelerated this process by allowing virtual screening and design strategies that complement traditional synthetic approaches.
The future directions for research involving 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene may include exploring its role as a building block for more complex scaffolds or investigating its potential as an intermediate in natural product synthesis analogs (NPSAs). Additionally, advances in green chemistry principles may influence how such compounds are synthesized and utilized, emphasizing sustainable practices that minimize waste and hazardous byproducts.
In conclusion,3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene (CAS No. 2229484-45-9) represents a promising compound with significant synthetic utility and potential applications across various domains of chemical biology and pharmaceutical research. Its unique structural features—combining an aromatic core with both an allyl group and a chloromethyl substituent—make it an invaluable intermediate for constructing biologically active molecules through diverse chemical transformations.
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